4-(Butylsulfanyl)butan-1-ol
Description
4-(Butylsulfanyl)butan-1-ol is a sulfur-containing aliphatic alcohol with the molecular formula C₈H₁₈OS. Its structure comprises a butylsulfanyl group (–S–(CH₂)₃CH₃) attached to the fourth carbon of a butan-1-ol backbone.
Properties
CAS No. |
5331-34-0 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
4-butylsulfanylbutan-1-ol |
InChI |
InChI=1S/C8H18OS/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 |
InChI Key |
JDJGCJOQZVATQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylsulfanyl)butan-1-ol can be achieved through several methods. One common approach involves the reaction of butanethiol with 1,4-dibromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Butylsulfanyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding butylsulfanylbutane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Butylsulfanylbutanal or butylsulfanylbutanoic acid.
Reduction: Butylsulfanylbutane.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-(Butylsulfanyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butylsulfanyl)butan-1-ol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, while the butylsulfanyl group can engage in hydrophobic interactions. These properties enable the compound to affect biological pathways and chemical reactions.
Comparison with Similar Compounds
Sulfanyl-Substituted Butanols
4-(4-Chlorophenyl)sulfanylbutan-1-ol
- Molecular Formula : C₁₀H₁₃ClOS
- Functional Group : Aromatic sulfanyl (–S–C₆H₄Cl) at C4.
- Applications : Intermediate in synthesizing agrochemicals or pharmaceuticals due to the electron-withdrawing chloro group, which modulates reactivity .
- Synthesis : Likely involves nucleophilic substitution between 4-chlorobenzenethiol and 4-bromobutan-1-ol under basic conditions.
3-(4-Chloro-phenylsulfanyl)-1-m-tolyl-butan-1-ol
- Molecular Formula : C₁₇H₁₉ClOS
- Functional Group : Chlorophenylsulfanyl and m-tolyl groups.
- Applications : Specialized intermediate in asymmetric synthesis; the steric bulk of the m-tolyl group may influence enantioselectivity .
Data Table 1: Sulfanyl-Substituted Butanols
Ether-Substituted Butanols
4-(n-Heptyloxy)butan-1-ol
- Molecular Formula : C₁₁H₂₄O₂
- Functional Group : Ether (–O–(CH₂)₆CH₃) at C4.
- Applications: Key component in the aggregation pheromone of Anoplophora glabripennis (Asian longhorned beetle). Field studies show synergism with α-farnesene, enhancing insect attraction .
- Synthesis: Williamson ether synthesis between heptanol and 4-bromobutan-1-ol.
Data Table 2: Ether-Substituted Butanols
Amino-Substituted Butanols
4-(Propan-2-ylamino)butan-1-ol
- Molecular Formula: C₇H₁₇NO
- Functional Group : Secondary amine (–NH–CH(CH₃)₂) at C4.
- Applications :
- Physical Properties: Boiling point ~188°C; soluble in polar solvents (water, ethanol) .
4-(Butylamino)butan-1-ol
- Molecular Formula: C₈H₁₉NO
- Functional Group : Primary amine (–NH–(CH₂)₃CH₃) at C4.
- Safety : Requires handling precautions due to respiratory and dermal toxicity .
Data Table 3: Amino-Substituted Butanols
Aryl-Substituted Butanols
4-(4-Methylphenyl)butan-1-ol
4-([1,1'-Biphenyl]-4-yl)butan-1-ol
- Molecular Formula : C₁₆H₁₈O
- Functional Group : Biphenyl at C4.
- Applications : Pharmaceutical intermediate; biphenyl moiety enhances π-π stacking in drug design .
Data Table 4: Aryl-Substituted Butanols
| Compound | Molecular Formula | Key Functional Groups | Applications | Source |
|---|---|---|---|---|
| 4-(4-Methylphenyl)butan-1-ol | C₁₁H₁₆O | p-Tolyl | Organic synthesis | |
| 4-([1,1'-Biphenyl]-4-yl)butan-1-ol | C₁₆H₁₈O | Biphenyl | Drug design |
Key Research Findings
- Functional Group Impact: Sulfanyl vs. Amino vs. Hydroxyl: Amino-substituted butanols exhibit basicity and hydrogen-bonding capabilities, enhancing their utility in drug delivery systems .
- Biological Activity: Ether-substituted butanols (e.g., 4-(n-heptyloxy)butan-1-ol) demonstrate species-specific pheromone activity, while amino derivatives show plant growth-promoting effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
